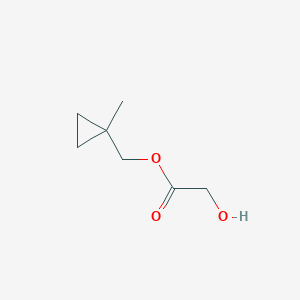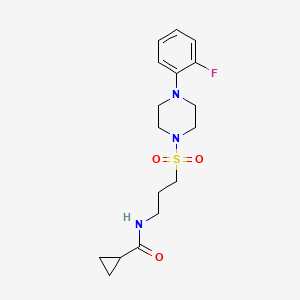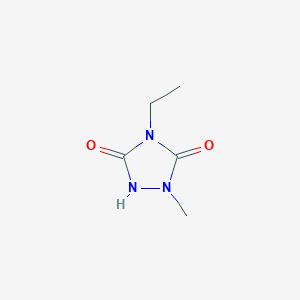![molecular formula C10H9F3O3 B2659592 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1250334-60-1](/img/structure/B2659592.png)
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid” is an organic compound . It’s a derivative of propanoic acid where one of the hydrogen atoms in the second carbon is replaced by a 2-(trifluoromethyl)phenyl group and the other hydrogen is replaced by a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a propanoic acid backbone with a hydroxyl group and a 2-(trifluoromethyl)phenyl group attached to the second carbon .Scientific Research Applications
Phloretic Acid as a Renewable Building Block
Phloretic acid, a phenolic compound related to the chemical structure of interest, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach aims at providing an alternative to phenol for introducing benzoxazine properties to aliphatic molecules, demonstrating potential in developing sustainable materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).
Oxidation of Secondary Alcohols
The kinetics of oxidation of various secondary alcohols, including those with trifluoromethyl groups, by potassium tetraoxoferrate(VI) have been studied. The research indicates the formation of ketones from these alcohols under basic conditions, suggesting the potential for selective oxidation processes in synthetic chemistry (B. Norcross et al., 1997).
Enantiomeric Separation Using Cyclodextrins
The use of cyclodextrins in capillary zone electrophoresis for the enantiomeric resolution of racemic 2-hydroxy acids showcases the versatility of these compounds in chiral separations. This study highlights the impact of cyclodextrin type, electrolyte pH, and analyte shape on the separation efficiency, demonstrating the role of molecular interactions in analytical chemistry (A. Nardi et al., 1993).
Antioxidant Activity of Phenolic Acids
A structure–activity relationship study of dihydroxy- and trihydroxyphenolic acids, including compounds structurally related to the one of interest, evaluated their total antioxidant capacity and ability to scavenge peroxyl radicals. This research contributes to understanding the antioxidant properties of phenolic compounds, which could inform the development of new antioxidants for food preservation or pharmaceutical applications (C. Siquet et al., 2006).
Asymmetric Hydrogenation of Alpha-Hydroxy Ketones
The catalytic asymmetric hydrogenation of alpha-hydroxy aromatic ketones, a process relevant to the synthesis of compounds with similar structural features, has been shown to produce optically active secondary alcohols with high enantioselectivity. This finding is significant for the synthesis of chiral molecules in pharmaceuticals and fine chemicals (T. Ohkuma et al., 2007).
properties
IUPAC Name |
2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-4-2-3-5-7(6)10(11,12)13/h2-5,16H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXYARRENNXGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250334-60-1 |
Source


|
| Record name | 2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)



![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)
![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)


![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)
![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)